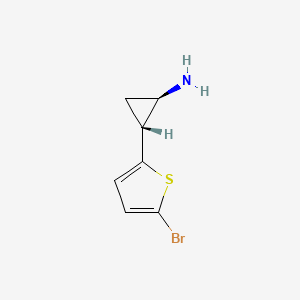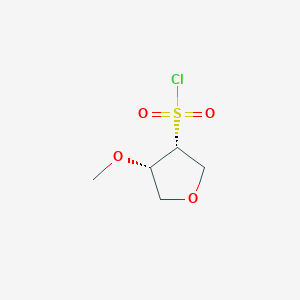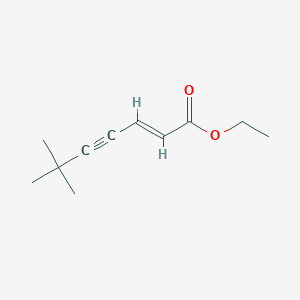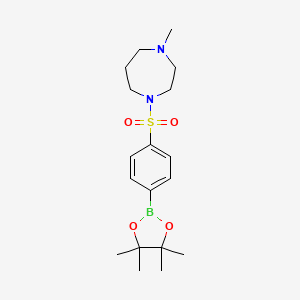
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine is an organic compound featuring a cyclopropane ring substituted with a 5-bromothiophen-2-yl group and an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor followed by bromination and amination steps One common method involves the reaction of a thiophene derivative with a cyclopropane precursor under specific conditions to introduce the cyclopropane ring Subsequent bromination using bromine or a brominating agent introduces the bromine atom at the desired position on the thiophene ring
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or sodium hydride (NaH), while electrophilic substitution may use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
科学的研究の応用
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
(1R,2R)-2-(5-chlorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a chlorine atom instead of bromine.
(1R,2R)-2-(5-fluorothiophen-2-yl)cyclopropan-1-amine: Similar structure with a fluorine atom instead of bromine.
(1R,2R)-2-(5-methylthiophen-2-yl)cyclopropan-1-amine: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine lies in the presence of the bromine atom, which can influence the compound’s reactivity and interactions with other molecules. Bromine is a larger and more polarizable atom compared to chlorine or fluorine, which can affect the compound’s electronic properties and its behavior in chemical reactions.
特性
分子式 |
C7H8BrNS |
|---|---|
分子量 |
218.12 g/mol |
IUPAC名 |
(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C7H8BrNS/c8-7-2-1-6(10-7)4-3-5(4)9/h1-2,4-5H,3,9H2/t4-,5-/m1/s1 |
InChIキー |
YOZWARUYCJJUCK-RFZPGFLSSA-N |
異性体SMILES |
C1[C@H]([C@@H]1N)C2=CC=C(S2)Br |
正規SMILES |
C1C(C1N)C2=CC=C(S2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-Nitrobenzoyl)amino]benzenesulfonyl fluoride](/img/structure/B13354177.png)
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354181.png)
![2-((1-Cyanocyclopentyl)amino)-2-oxoethyl 1-(benzo[d]thiazol-2-ylmethyl)cyclohexane-1-carboxylate](/img/structure/B13354184.png)

![2-(13-oxo-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)phenol](/img/structure/B13354199.png)
![2-{3-[(Isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}quinoline](/img/structure/B13354207.png)

amino}benzoic acid](/img/structure/B13354212.png)

![6-(4-Bromophenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354221.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![3-[2-(Benzyloxy)phenyl]acrylamide](/img/structure/B13354226.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
